5,7-Difluoroquinolin-3-amine
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Overview
Description
5,7-Difluoroquinolin-3-amine is a chemical compound belonging to the quinoline family. It has garnered significant attention in scientific research due to its potential biological activity and diverse applications. The compound is characterized by the presence of two fluorine atoms at the 5th and 7th positions and an amine group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluoroquinolin-3-amine typically involves the nucleophilic substitution of fluorine atoms on a quinoline precursor. One common method includes the cyclization of 3-fluoro-5-aminoquinoline under specific conditions to introduce the second fluorine atom at the 7th position . Another approach involves the direct fluorination of quinoline derivatives using fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5,7-Difluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
5,7-Difluoroquinolin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinolin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to DNA strand breaks
Pathways Involved: The stabilization of the enzyme-DNA complex blocks the progress of the replication fork, ultimately leading to cell death. .
Comparison with Similar Compounds
5,6,7-Trifluoroquinoline: Contains an additional fluorine atom at the 6th position.
7,8-Difluoroquinolin-3-amine: Fluorine atoms at the 7th and 8th positions instead of the 5th and 7th.
Uniqueness: 5,7-Difluoroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5,7-difluoroquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2/c10-5-1-8(11)7-3-6(12)4-13-9(7)2-5/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZXHDAOCLPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=CC(=C2)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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